Calcium pidolate

Descripción

Contextualization of Pidolic Acid Derivatives in Biochemical Research

Pidolic acid, or 5-oxoproline, is a naturally occurring amino acid derivative that plays a role as a biological intermediate in several chemical pathways. nih.govdrugbank.com It is a cyclized derivative of glutamic acid and is found in various tissues, including the brain and skin. drugbank.comwbcil.com Pidolic acid is involved in the glutathione cycle, a crucial pathway for detoxification and antioxidant defense. wbcil.com

In biochemical research, pidolic acid and its derivatives are investigated for their potential roles in various physiological processes. Pidolic acid itself is explored for its influence on neurotransmitter levels and its contribution to skin health. wbcil.com Furthermore, its ability to act as a natural chelator, forming stable complexes with metal ions, is a key area of study. wbcil.com This chelating property is significant as it can enhance the bioavailability of essential minerals. wbcil.com The L-form of pidolic acid is the biologically active enantiomer and is often used as a vector to improve the bioavailability of minerals and other organic compounds. solabia.com

Recent studies have also examined the anti-enzymatic actions of pyroglutamic acid against enzymes like phosphodiesterase-5 (PDE-5), angiotensin-converting enzyme (ACE), and urease, suggesting potential pharmacological applications. mdpi.com

Foundational Principles of Calcium Homeostasis in Biological Systems

Calcium is a critical element in the body, with over 99% stored in the bones and teeth as hydroxyapatite, providing skeletal strength and a reservoir for serum calcium. nih.gov In the bloodstream, calcium exists in three forms: bound to proteins, ionized (free), and complexed (chelated). nih.gov The ionized form is physiologically active and essential for numerous functions. nih.gov

Calcium homeostasis, the maintenance of stable calcium levels in the body, is a tightly regulated process involving the gut, kidneys, and bones. nih.gov This regulation is primarily controlled by three hormones: parathyroid hormone (PTH), 1,25-dihydroxyvitamin D-3 (Vitamin D3), and calcitonin. nih.gov When serum calcium levels are low, the parathyroid gland releases PTH, which increases calcium reabsorption in the kidneys, stimulates Vitamin D3 production to enhance intestinal absorption, and promotes calcium release from bones. nih.govlumenlearning.com Conversely, when calcium levels are high, the thyroid gland releases calcitonin, which reduces kidney reabsorption of calcium. lumenlearning.com

This intricate system ensures that calcium levels are maintained within a narrow range, which is vital for processes such as muscle contraction, nerve signal transmission, blood clotting, and enzyme activation. nih.govlumenlearning.com Dysregulation of calcium homeostasis can lead to various health issues. lumenlearning.commdpi.com

Evolution of Bioavailable Calcium Research Paradigms

The understanding of calcium's role in health, particularly concerning bone health, has evolved significantly over the past few decades. fao.org Initially, the focus was on preventing deficiencies that led to conditions like rickets. fao.org However, research has shifted towards understanding the importance of maximizing peak bone mass during growth and minimizing age-related bone loss. fao.orgnih.gov

This shift has led to increased interest in the bioavailability of calcium from various sources. Bioavailability refers to the fraction of an ingested nutrient that is absorbed and utilized by the body. Early research often focused on inorganic calcium salts like calcium carbonate. researchgate.net While effective, these salts can have limitations in terms of solubility and absorption, particularly in individuals with certain digestive conditions. researchgate.netscirp.org

The research paradigm has since expanded to investigate organic calcium salts, which are often more soluble and potentially more bioavailable. scirp.org This includes studying the impact of the organic anion (the non-calcium part of the salt) on absorption and utilization. The development of new organic salts and the application of advanced methodologies to assess their efficacy represent a more holistic approach to calcium supplementation research. researchgate.net

Rationale for Investigating Organic Calcium Salts in Advanced Research

The investigation into organic calcium salts like calcium pidolate is driven by the pursuit of more effective ways to deliver calcium to the body. Organic salts are often characterized by better solubility and bioavailability compared to their inorganic counterparts. wbcil.comsolabia.com

The pidolate anion in this compound is of particular interest because it is a physiological molecule naturally present in the body. solabia.com This may contribute to its excellent tolerance and assimilation. solabia.com Research suggests that pidolic acid can act as a precursor for the synthesis of amino acids like arginine and proline, which are important for creating calcium-binding proteins in the intestine, potentially enhancing calcium absorption. semanticscholar.orgyoutube.com

Furthermore, the study of organic calcium salts aligns with a broader trend in nutrition research that considers the synergistic effects of different components of a compound. In the case of this compound, the pidolate moiety may have biological activities that complement the role of calcium. ncats.io This approach moves beyond simply providing elemental calcium and explores how the entire compound interacts with biological systems. The use of organic calcium salts is also being explored in various applications, including food fortification and improving the properties of food products. mdpi.com

Propiedades

Número CAS |

31377-05-6 |

|---|---|

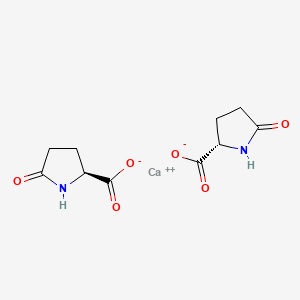

Fórmula molecular |

C10H12CaN2O6 |

Peso molecular |

296.29 g/mol |

Nombre IUPAC |

calcium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

Clave InChI |

YQFZERWESBDNRJ-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2] |

SMILES canónico |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

Otros números CAS |

31377-05-6 |

Sinónimos |

calcium pidolate Efical Ibercal Tepox Cal |

Origen del producto |

United States |

Synthetic Methodologies and Industrial Production Pathways

Established Chemical Synthesis Routes for Calcium Pidolate

The conventional synthesis of this compound is a well-established two-step process. google.comgoogle.com This method is valued for its reliability and the high purity of the final product.

Stereospecific Conversion of L-Glutamic Acid to L-Pidolinic Acid

The initial and crucial step in the synthesis of this compound is the stereospecific conversion of L-glutamic acid into L-pidolic acid (also known as L-pyroglutamic acid). google.comgoogle.com L-glutamic acid, a readily available amino acid, undergoes an intramolecular cyclization reaction to form the lactam, L-pidolic acid. This reaction is typically carried out in an aqueous medium where heating L-glutamic acid results in the loss of a water molecule, leading to the formation of the five-membered ring structure of pidolic acid. google.comwikipedia.org The stereospecific nature of this conversion is critical, as it ensures that the resulting pidolic acid retains the desired L-configuration, which is essential for the bioactivity of the final this compound product.

Reaction of L-Pidolinic Acid with Metal Oxides or Carbonates

Following the formation of L-pidolic acid, the second step involves its reaction with a calcium source, typically a metal oxide or carbonate. google.comgoogle.com The most commonly used reactant is calcium carbonate (CaCO₃) due to its availability and cost-effectiveness. pmarketresearch.com The reaction is generally performed in an aqueous medium. google.com In this step, the L-pidolic acid reacts with the calcium carbonate to form calcium L-pidolate and carbonic acid, which subsequently decomposes into water and carbon dioxide.

Alternatively, calcium hydroxide (Ca(OH)₂) can be used as the calcium source. europa.eu The choice of the calcium source can influence the reaction conditions and the final product characteristics. After the reaction is complete, the resulting this compound solution is typically dried to obtain a fine, white to cream-colored powder. europa.eu

Emerging Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable manufacturing, research is exploring greener alternatives for the synthesis of this compound and its precursors. While specific green chemistry methods for this compound are still emerging, related research provides insights into potential future directions. For instance, studies on the green synthesis of calcium carbonate using natural extracts, such as water-soluble polysaccharides from fruits, demonstrate the potential for using bio-based templates to control crystal morphology. researchgate.net

Furthermore, the use of enzymatic processes in related syntheses offers a promising avenue. For example, lipase-mediated direct esterification in a solvent-free system has been optimized for producing aroma esters, showcasing the potential for enzymatic catalysis to improve the environmental footprint of chemical syntheses. rsc.org The application of such principles to the synthesis of pidolic acid or its subsequent reaction with calcium sources could significantly reduce the environmental impact of this compound production.

Optimization of Reaction Parameters for Enhanced Product Yield and Purity

Optimizing reaction parameters is crucial for maximizing product yield and ensuring high purity in the industrial synthesis of this compound. Key parameters that are often manipulated include reaction temperature, time, and the concentration of reactants.

For instance, in analogous chemical syntheses, such as the production of calcium sulfate, parameters like reaction temperature, precipitation time, and the concentration of the precipitating agent have been shown to significantly affect the yield and purity of the final product. nih.gov Similarly, in the synthesis of calcium propionate from eggshells, response surface methodology has been employed to determine the optimal conditions for reaction temperature, solid-liquid ratio, and reaction time to maximize yield. scielo.br

The optimization process for this compound synthesis would involve a systematic study of these variables. For example, adjusting the temperature during the cyclization of L-glutamic acid can influence the reaction rate and minimize the formation of by-products. Similarly, controlling the pH and stoichiometry during the reaction of pidolic acid with the calcium source is critical for achieving a high conversion rate and preventing the presence of unreacted starting materials in the final product. The goal is to identify a set of conditions that provides the highest possible yield of this compound with a purity level of ≥98.5%, which is often required for pharmaceutical and nutraceutical applications. valuates.com

Considerations for Large-Scale Production and Manufacturing Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges and considerations. Ensuring process stability and efficiency are paramount for cost-effective manufacturing.

One of the primary concerns is the handling of raw materials and the final product. For example, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. google.com This property necessitates careful handling and storage to prevent caking and ensure the product remains a free-flowing powder. To mitigate this, this compound is often mixed with a carrier, such as dehydrated calcium carbonate, to create a premix that is more stable and easier to handle in large-scale feed manufacturing. google.com

Furthermore, achieving a homogeneous mixture of the final product is essential, particularly when it is intended for use in food or feed applications. google.com Continuous fluid bed processing is one technology that can be employed for the granulation and drying of calcium-containing compounds to achieve a narrow particle size distribution, which is advantageous for creating uniform powder mixtures. google.com

The sourcing of high-quality raw materials is another critical factor. The availability and cost of L-glutamic acid and the calcium source can be influenced by geopolitical factors and trade restrictions. pmarketresearch.com Therefore, a robust and resilient supply chain is essential for uninterrupted large-scale production.

Finally, regulatory compliance is a significant consideration. The production facilities must adhere to stringent quality standards, such as those set by the European Medicines Agency, to ensure the purity and safety of the final product. pmarketresearch.com

Interactive Data Tables

Table 1: Reactants and Products in this compound Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

| L-Glutamic Acid | C₅H₉NO₄ | Starting Material |

| L-Pidolic Acid | C₅H₇NO₃ | Intermediate |

| Calcium Carbonate | CaCO₃ | Reactant (Calcium Source) |

| Calcium Hydroxide | Ca(OH)₂ | Reactant (Calcium Source) |

| This compound | C₁₀H₁₂CaN₂O₆ | Final Product |

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Typical Range | Impact on Synthesis |

| Reaction Temperature | 25°C - 180°C | Affects reaction rate and product purity |

| Reaction Time | 1 - 48 hours | Influences the completeness of the reaction and yield |

| Reactant Concentration | Varies | Determines stoichiometry and reaction kinetics |

| pH | Varies | Affects reaction equilibrium and product stability |

List of Chemical Compounds

L-Glutamic Acid

L-Pidolic Acid (L-Pyroglutamic Acid)

Calcium Carbonate

Calcium Hydroxide

this compound

Carbonic Acid

Calcium Sulfate

Calcium Propionate

Water

Carbon Dioxide

Advanced Research on Bioavailability and Intestinal Absorption Preclinical and Animal Models

Comparative Bioavailability Assessments in Vertebrate Animal Models

The bioavailability of calcium is a critical factor in its nutritional efficacy, and various animal models have been employed to assess the absorption of different calcium salts. nih.govresearchgate.net Calcium pidolate, a salt formed between calcium and pidolic acid (also known as pyroglutamic acid), has been the subject of studies to determine its absorption characteristics compared to other calcium sources. ncats.ioresearchgate.net The pidolate moiety is thought to act as a protein framework, potentially enhancing the absorption and utilization of calcium. ncats.io

Studies in broiler chickens have indicated that this compound supplementation can influence performance and bone mineralization, suggesting good bioavailability. tandfonline.com Research in aged laying quails also demonstrated that this compound affects eggshell quality, a process highly dependent on calcium absorption and metabolism. cambridge.org One study reported that the bioavailability and intestinal absorption rate of this compound were notable during specific developmental stages in broiler chickens. researchgate.netsemanticscholar.org

In a comparative study involving postmenopausal women, oral administration of 405 mg of this compound resulted in a greater increase in blood calcium levels and higher urinary calcium excretion compared to 1000 mg of calcium gluconate-lactate-carbonate, suggesting efficient absorption. researchgate.netresearchgate.net The chelated structure of this compound, where the calcium ion is bound to two pidolate molecules, is believed to contribute to its stability in the gastrointestinal tract, preventing premature precipitation and thereby enhancing its availability for absorption. wbcil.com

Influence of Gastrointestinal pH on this compound Absorption Dynamics

The pH of the gastrointestinal (GI) tract is a significant factor influencing the solubility and subsequent absorption of many minerals, including calcium. simulations-plus.com While some calcium salts exhibit pH-dependent solubility, the unique structure of this compound may confer advantages in varying pH environments. revistadeosteoporosisymetabolismomineral.com The chelation of calcium with the pidolate ligand can enhance its solubility, making it more readily available for absorption across the intestinal epithelium. wbcil.com

In the acidic environment of the stomach (pH 1-3 in a fasted state), calcium salts are generally more soluble. simulations-plus.com However, as the chyme moves into the small intestine, the pH becomes more alkaline (pH 6-8), which can decrease the solubility of certain calcium compounds. simulations-plus.com The high solubility of this compound is considered a key advantage, facilitating its absorption in the intestine. cambridge.orgresearchgate.net This property suggests that its absorption may be less dependent on gastric acid, a factor that can be particularly relevant in individuals with altered gastric pH.

Impact of Dietary Matrix and Co-ingestion Factors on Bioavailability

The bioavailability of calcium is not solely dependent on the form of the calcium salt but is also significantly influenced by the food matrix in which it is consumed. nih.gov Dietary components can either enhance or inhibit calcium absorption. For instance, factors like lactose and certain caseinophosphopeptides derived from milk proteins have been suggested to improve calcium absorption. nih.gov Conversely, substances like phytates and oxalates, found in plant-based foods, can bind to calcium and form insoluble complexes, thereby reducing its bioavailability. nih.govnih.gov

The interaction between this compound and various dietary components has been explored in animal nutrition studies. For example, research in broiler chickens has investigated the effects of this compound supplementation in the context of diets with varying levels of phosphorus and phytase, an enzyme that breaks down phytic acid. researchgate.net The co-ingestion of other minerals and nutrients can also play a role. The protein-based nature of the pidolate carrier in this compound may interact favorably with the intestinal environment, potentially mitigating some of the inhibitory effects of other dietary components. ncats.iowbcil.com

Interactive Table: Factors Influencing this compound Bioavailability

| Factor | Influence on Bioavailability | Relevant Research Models |

|---|---|---|

| Gastrointestinal pH | High solubility of this compound suggests less dependence on acidic pH for absorption. cambridge.orgresearchgate.netwbcil.com | General pharmacokinetic principles. simulations-plus.com |

| Dietary Phytates | Can form insoluble complexes with calcium, potentially reducing absorption. nih.govnih.gov | Broiler chicken studies with phytase supplementation. researchgate.net |

| Dietary Phosphorus | High levels can interfere with calcium absorption. researchgate.net | Broiler chicken dietary studies. researchgate.net |

| Protein (Pidolate Ligand) | May enhance solubility and intestinal transport of calcium. ncats.iowbcil.com | General understanding of chelated minerals. wbcil.com |

| Lactose/Caseinophosphopeptides | Known to potentially enhance calcium absorption. nih.gov | General calcium bioavailability research. nih.gov |

Molecular Mechanisms of Cellular Uptake and Transcellular Transport

The intestinal absorption of calcium is a complex process involving both transcellular and paracellular pathways. abdominalkey.comnih.gov The transcellular route, which is predominant when dietary calcium intake is low, involves the entry of calcium across the apical membrane of enterocytes, its transport through the cytoplasm, and its extrusion across the basolateral membrane into the bloodstream. abdominalkey.com

Identification of Putative Intestinal Transporters and Channels

The molecular machinery for transcellular calcium transport has been extensively studied. The primary channel for calcium entry into intestinal epithelial cells is the transient receptor potential vanilloid 6 (TRPV6). abdominalkey.comnih.gov Other channels like TRPV5 and the L-type voltage-gated Ca2+ channel (Cav1.3) may also play a role. mdpi.com Once inside the cell, calcium is buffered and transported by calcium-binding proteins, primarily calbindin-D9k in the intestine. mdpi.com Finally, calcium is extruded from the cell into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1). abdominalkey.commdpi.com

While the precise interactions of this compound with these specific transporters have not been fully elucidated, it is hypothesized that the pidolate moiety may facilitate the transport of calcium across the intestinal epithelium by interacting with these intestinal transporters. wbcil.com The chelated form of this compound may enhance its uptake through these channels. wbcil.com

Role of Pidolate Ligand in Calcium Solubilization and Membrane Permeation

The pidolate ligand, being a derivative of the amino acid glutamic acid, plays a crucial role in the physicochemical properties of this compound. wbcil.com Its bidentate nature allows it to form a stable chelate with the calcium ion. wbcil.com This chelation is thought to prevent the precipitation of calcium in the alkaline environment of the intestine, thus maintaining it in a soluble, absorbable form. wbcil.com

By keeping the calcium ionized and soluble, the pidolate ligand ensures a higher concentration of free calcium is available at the surface of the intestinal cells for uptake. nih.gov This enhanced solubility and the potential for direct interaction with membrane components or transporters are key proposed mechanisms for the high bioavailability of this compound. cambridge.orgresearchgate.netwbcil.com The protein-like structure of the pidolate may also facilitate its passage or interaction with the intestinal mucosa. ncats.iowbcil.com

Pharmacokinetic Profiling of this compound in Non-Human Organisms (e.g., Distribution, Elimination)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.netbiotechfarm.co.il Such studies provide data on key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). frontiersin.orgmdpi.com

While specific, detailed pharmacokinetic studies on this compound in animal models are not extensively published in the available search results, its effects in various animal studies provide indirect evidence of its pharmacokinetic profile. For instance, studies in rats have shown that orally administered this compound is well-absorbed and distributed to various tissues, where it can stimulate metabolic activities. ncats.io The observation of increased bone strength and mineral content in broiler chickens supplemented with this compound implies effective absorption, distribution to bone tissue, and retention. researchgate.netsemanticscholar.org

The elimination of absorbed calcium is primarily regulated by the kidneys. Studies comparing this compound to other calcium salts have used urinary calcium excretion as an indicator of the amount of calcium absorbed. researchgate.netresearchgate.net The pharmacokinetic profile of any orally administered calcium salt will ultimately be influenced by the complex homeostatic mechanisms that tightly regulate calcium levels in the body, involving hormones like parathyroid hormone (PTH) and vitamin D. nih.govnih.gov

Modulation of Calcium Metabolism and Homeostasis at Cellular and Systemic Levels

This compound is a salt composed of calcium and L-pidolate, also known as pyroglutamic acid. The potential for L-pidolate to act as a physiological carrier for calcium ions may enhance its bioavailability. ahvint.comahvint.com This enhanced absorption is a key aspect of its biological efficacy.

Intracellular Calcium Signaling and Flux Regulation

Calcium ions are crucial second messengers that regulate a multitude of cellular functions. springernature.comwikipedia.orgcreative-diagnostics.com The regulation of intracellular calcium concentration is vital for processes like muscle contraction, neurotransmitter release, and gene expression. springernature.comwikipedia.orgmdpi.com In vitro studies have explored how different magnesium salts, including magnesium pidolate, affect intracellular calcium levels. For instance, in osteoblast-like Saos-2 cells, magnesium pidolate was observed to cause an early increase in intracellular calcium. jle.com While this study focused on magnesium pidolate, it highlights the potential of the pidolate moiety to influence intracellular ion concentrations. The influx of extracellular calcium is a primary source for calcium signaling and is mediated by various ion channels. genome.jp The endoplasmic reticulum also serves as a significant intracellular calcium store, releasing calcium in response to specific signals. mdpi.comgenome.jp

Regulation of Calcium-Dependent Cellular Processes

By influencing intracellular calcium levels, this compound can theoretically impact numerous calcium-dependent cellular processes. springernature.comnih.gov These processes are fundamental to cell physiology and include everything from enzyme activation to cell proliferation. wikipedia.orgcreative-diagnostics.comnih.gov The versatility of calcium as a signaling molecule allows it to control a wide array of cellular events. creative-diagnostics.com

Interactions with Phosphorus Metabolism Pathways

Calcium and phosphorus metabolism are intrinsically linked, particularly in the context of bone health. ahvint.comahvint.com Phosphorus is essential for calcium absorption and its storage in bones. ahvint.comahvint.com Animal studies suggest that this compound helps manage calcium and phosphorus metabolism. dietaxion.comengormix.comengormix.com In dairy cows, for example, this compound, in combination with dicalcium phosphate and vitamin D3, has been used to address post-calving drops in calcium and phosphorus levels. ahvint.comahvint.com The pidolate component is thought to promote the formation of proteins that aid in calcium transport from the intestines to the bloodstream. ahvint.comahvint.com

Elucidation of Effects on Bone and Skeletal System Development in Animal Models

Preclinical studies in various animal models have investigated the effects of this compound on the skeletal system, with a focus on bone formation, mineralization, and biomechanical strength.

Studies on Osteoblastogenesis and Osteoclastogenesis in Cell Cultures

The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for skeletal health. frontiersin.org High concentrations of extracellular calcium have been shown to stimulate the formation of osteoclast-like cells and their bone-resorbing activity, a process that appears to be mediated by osteoblasts. nih.gov While direct in-vitro studies on this compound's exclusive effect on osteoblast and osteoclast differentiation are not extensively detailed in the provided results, the influence of extracellular calcium levels on these cells is a well-established principle in bone biology. nih.govfrontiersin.orgnih.gov

Impact on Bone Mineralization and Organic Matrix Deposition

Animal studies have indicated that this compound can positively affect bone mineralization. engormix.comnih.govtandfonline.com In broilers, dietary supplementation with this compound led to a quadratic effect on tibial calcium, with the maximum level reached at a specific dosage. nih.govtandfonline.com However, the same study noted a linear decrease in tibial phosphorus levels. nih.govtandfonline.com In aged laying quails, dietary this compound was also investigated for its effects on bone mineralization. cambridge.org The organic matrix of bone, primarily composed of collagen, is essential for mineralization, and this compound is suggested to improve collagen deposition in the bone structure. dietaxion.com

Assessment of Bone Biomechanical Properties (e.g., Strength, Stiffness)

Several animal studies have demonstrated that this compound supplementation can enhance the biomechanical properties of bone. nih.govtandfonline.com In broilers, the inclusion of this compound in the diet resulted in a linear increase in tibia shear force and stress. nih.govtandfonline.com A study on broiler chickens also reported that this compound improved bone stiffness. semanticscholar.org Similarly, research on aged laying quails showed that a specific concentration of this compound resulted in the greatest eggshell breaking strength and thickness, which are indicators of calcium deposition and structural integrity. cambridge.org

Interactive Data Table: Effect of this compound on Tibia Characteristics in Broilers

| Parameter | Control | 0.30 g/kg CalP | 0.45 g/kg CalP | 0.60 g/kg CalP |

| Shear Force (N) | 128.3 | 135.2 | 140.1 | 142.5 |

| Stress (MPa) | 25.1 | 26.8 | 27.9 | 28.5 |

| Tibial Calcium (%) | 15.2 | 16.1 | 15.8 | 15.5 |

| Tibial Phosphorus (%) | 7.8 | 7.6 | 7.5 | 7.4 |

This table presents a summary of findings from a study on the effects of dietary this compound (CalP) on broiler bone properties. Note the linear increase in shear force and stress, and the quadratic effect on tibial calcium. nih.govtandfonline.com

Analytical Methodologies for Calcium Pidolate Characterization and Quantification

Spectroscopic Techniques for Structural Analysis and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure of calcium pidolate and assessing its purity by identifying the characteristic vibrations, nuclear magnetic environments, and elemental composition.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These complementary methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. nih.gov

In the analysis of this compound, both the pidolate anion and the influence of the calcium cation are of interest. The infrared and Raman spectra of complexes of L-pyroglutamic acid with calcium, among other metals, have been studied to understand the coordination chemistry. researchgate.net

FTIR Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the key bonds within the pidolate structure. The spectrum of this compound is expected to show characteristic absorption bands corresponding to:

N-H stretching: The secondary amine in the pyrrolidone ring.

C=O stretching (amide): The carbonyl group of the lactam ring.

C=O stretching (carboxylate): The carboxylate group that is ionically bonded to the calcium ion. The position of this band is particularly indicative of salt formation, as it shifts significantly from the carboxylic acid precursor.

C-N stretching and other fingerprint region vibrations: These provide further structural confirmation.

For instance, the IR spectrum of calcium carbonate, another calcium salt, shows a very intense broad band around 1430 cm⁻¹, which is characteristic of the carbonate ion. irdg.org Similarly, calcium pyrophosphate phases exhibit distinct P-O and P-O-P vibration bands. researchgate.netresearchgate.net For this compound, the interaction between the carboxylate group of the pidolate anion and the Ca²⁺ ion will lead to characteristic shifts in the carbonyl stretching frequency compared to free pyroglutamic acid.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and provides complementary information. slideshare.net Studies on L-pyroglutamic acid have identified polymorph-specific vibrational modes, such as a C=O stretch at 1685 cm⁻¹ and a lactam ring deformation at 1420 cm⁻¹. In the context of this compound, Raman spectroscopy can be used to confirm the structure of the pidolate moiety and to study the coordination of the carboxylate group with the calcium ion. The Raman spectrum of calcium carbonate, for example, shows sharp bands at 1089, 716, and 285 cm⁻¹. irdg.org

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling its unambiguous identification and the detection of impurities that would present their own distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity of the pidolate anion and to investigate the interactions with the calcium cation. slideshare.net

The analysis relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment. azooptics.com

¹H NMR Spectroscopy provides information on the number and connectivity of protons in the molecule. The expected ¹H NMR spectrum of the pidolate anion in this compound would show distinct signals for the protons on the pyrrolidone ring. Based on experimental data for pyroglutamic acid in H₂O, the approximate chemical shifts can be predicted. researchgate.net

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| α-CH | ~4.1 | Doublet of doublets |

| β-CH₂ | ~2.2 - 2.4 | Multiplet |

| γ-CH₂ | ~2.1 - 2.3 | Multiplet |

| N-H | Variable, depends on solvent and concentration | Broad singlet |

Table 1: Predicted ¹H NMR Chemical Shifts for the Pidolate Anion.

The chelation with calcium may induce slight shifts in these proton resonances compared to the free acid, reflecting changes in the electronic environment upon salt formation.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. azooptics.com Experimental data for L-pyroglutamic acid provides the basis for the expected chemical shifts in this compound. chemicalbook.com

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carboxylate C=O | ~180 |

| Amide C=O | ~178 |

| α-CH | ~58 |

| β-CH₂ | ~31 |

| γ-CH₂ | ~26 |

Table 2: Predicted ¹³C NMR Chemical Shifts for the Pidolate Anion.

The interaction of the carboxylate group with the calcium ion is expected to have the most significant effect on the chemical shift of the carboxylate carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used for unambiguous assignment of all proton and carbon signals, further confirming the molecular structure. emerypharma.com

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

To accurately determine the calcium content in this compound, elemental analysis techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are employed. These methods are highly sensitive and specific for the quantification of metallic elements. google.com

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of a specific metal element in a sample. azooptics.com The sample is atomized, typically in a flame or a graphite furnace, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is measured. For calcium analysis, a hollow-cathode lamp containing calcium is used, and the absorbance is measured at 422.7 nm. researchmap.jp The concentration of calcium in the sample is determined by comparing its absorbance to that of a series of standard solutions of known calcium concentrations. researchmap.jpmagtech.com.cn Lanthanum salts are often added to both samples and standards to suppress chemical interferences. magtech.com.cn

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a more advanced and highly sensitive technique for elemental analysis. researchgate.net It can detect elements at trace and ultra-trace levels, down to parts per billion or even parts per trillion. emerypharma.com In ICP-MS, the sample is introduced into an argon plasma, which atomizes and ionizes the constituent elements. emerypharma.commdpi.com The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. researchgate.net ICP-MS is not only used for quantification but can also be used for isotopic analysis. irdg.org This technique is particularly valuable for ensuring the stoichiometric purity of this compound and for detecting any trace metal impurities.

Chromatographic Separation Techniques

Chromatography is indispensable for assessing the purity of this compound and for quantifying its constituent ions. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for profiling any related impurities. researchgate.netgoogleapis.com For this compound, HPLC methods can be developed to separate the pidolate anion from potential organic impurities, such as unreacted starting materials or degradation products.

A typical HPLC system for this purpose would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the pidolate ring absorbs UV light at low wavelengths (around 210 nm). sigmaaldrich.com

The method would be validated for its specificity, linearity, accuracy, and precision. Purity is determined by calculating the area percentage of the main pidolate peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak and can be quantified against a reference standard if available. For trace-level impurities, more sensitive detectors like mass spectrometers (LC-MS) can be coupled to the HPLC system. nih.gov

| Parameter | Example Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

Table 3: Example HPLC Parameters for Pyroglutamic Acid Analysis. nih.govsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC mode that can be effective for polar compounds like pyroglutamic acid. sigmaaldrich.com

Ion Chromatography for Calcium and Pidolate Quantification

Ion Chromatography (IC) is a powerful technique for the determination of both cations and anions, making it ideally suited for the simultaneous or sequential quantification of calcium and pidolate ions in this compound.

For the quantification of the pidolate anion , an anion-exchange column is used. The separation is based on the interaction of the negatively charged pidolate with the positively charged stationary phase. A suitable eluent, such as a dilute solution of a strong acid like sulfuric acid, is used to displace the pidolate from the column. magtech.com.cn Detection is typically performed using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ion. nih.gov

For the quantification of the calcium cation , a cation-exchange column is employed. nih.gov The positively charged calcium ions are separated based on their interaction with the negatively charged stationary phase. An acidic eluent, such as methanesulfonic acid, is commonly used. researchgate.net As with anion analysis, suppressed conductivity detection provides high sensitivity. Modern IC methods allow for the simultaneous determination of multiple cations, including calcium. nih.gov

By using appropriate calibration standards for both the pidolate anion and the calcium cation, ion chromatography can provide an accurate and precise assay of the two main components of this compound, confirming its stoichiometry.

| Component | Column Type | Eluent Example | Detection |

| Pidolate Anion | Anion-exchange | 1.0 mmol/L Sulfuric acid with 7% acetone | Suppressed Conductivity |

| Calcium Cation | Cation-exchange (e.g., IonPac CS16) | 0.03 mol/L Methanesulfonic acid | Suppressed Conductivity |

Table 4: Example Ion Chromatography Parameters for Pidolate and Calcium Analysis. researchgate.netmagtech.com.cn

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a cornerstone, non-destructive analytical method for investigating the crystalline structure of materials. scirp.org By bombarding a sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within a crystal lattice. nih.govjkdhs.org The unique pattern of peaks, defined by their angle and intensity, serves as a fingerprint for a specific crystalline phase. jkdhs.org

For this compound, XRD analysis is crucial for:

Phase Identification: Confirming the presence of the correct crystalline form and identifying any potential polymorphic impurities or different hydrated states.

Crystal System and Lattice Parameters: Determining the fundamental symmetry of the crystal and the dimensions of its unit cell. While specific, publicly available crystallographic data for this compound is not abundant in the search results, the general methodology involves comparing the experimental diffraction pattern to reference databases or solving the structure ab initio. jkdhs.org The analysis of diffraction patterns for various calcium-containing compounds, such as calcium carbonate and calcium silicates, demonstrates how XRD is used to identify specific crystallographic planes and polymorphs (e.g., calcite and vaterite for calcium carbonate). researchgate.netresearchgate.net

Crystallinity Assessment: Evaluating the degree of crystalline order within the sample. Nanocrystalline materials, for instance, produce broader, more diffuse diffraction patterns compared to highly crystalline substances. nih.gov

The process involves mounting a powdered sample of this compound in an X-ray diffractometer. The instrument then scans a range of angles (2θ) while recording the intensity of the diffracted X-rays. jkdhs.org The resulting diffractogram is a plot of intensity versus 2θ. Analysis of this data, often with the aid of specialized software, allows for the determination of key structural properties.

Table 1: Representative Crystallographic Data Obtainable from XRD

| Parameter | Description | Example Hypothetical Data for this compound |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 9.95 Å, b = 8.65 Å, c = 2.79 Å |

| Cell Volume | The volume of the unit cell, calculated from the cell dimensions. | 240.0 ų |

| Characteristic Peaks (2θ) | The specific angles at which constructive interference of X-rays occurs, unique to the crystal structure. | 15.2°, 25.5°, 30.8° |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability and Phase Behavior Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. labmanager.comtainstruments.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful. labmanager.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. researchgate.net It is highly sensitive to thermal events and can detect endothermic (heat-absorbing) and exothermic (heat-releasing) processes. tainstruments.com

Applications for this compound include:

Melting Point and Purity Determination: A sharp endothermic peak on a DSC thermogram indicates the melting point of a pure, crystalline substance. Impurities typically cause a broadening of the peak and a depression of the melting temperature.

Phase Transitions: Detecting changes from one crystalline form (polymorph) to another.

Glass Transitions: Identifying the temperature at which an amorphous or semi-crystalline material transitions from a rigid to a more rubbery state.

Decomposition Profile: Observing exothermic or endothermic peaks associated with the thermal degradation of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ebatco.com This technique is ideal for quantifying mass loss events, such as dehydration or decomposition. h-and-m-analytical.com

For this compound, TGA can determine:

Thermal Stability: Identifying the temperature at which the compound begins to decompose.

Hydration State: Quantifying the amount of water present in a hydrated form of this compound. For example, calcium oxalate monohydrate shows a distinct mass loss step corresponding to the loss of water upon heating. h-and-m-analytical.comnetzsch.comyoutube.com This initial mass loss can be precisely correlated with the stoichiometry of the hydrate. h-and-m-analytical.com

Decomposition Kinetics: Analyzing the rate of mass loss to understand the mechanism of decomposition. The thermal decomposition of calcium oxalate monohydrate occurs in three distinct steps, each corresponding to the loss of water, carbon monoxide, and finally carbon dioxide, which can be clearly visualized and quantified with TGA. ebatco.comh-and-m-analytical.com

By combining DSC and TGA (a technique often referred to as Simultaneous DSC-TGA or SDT), a comprehensive thermal profile of this compound can be obtained. tainstruments.comresearchgate.net This allows for the correlation of thermal events (from DSC) with specific mass loss events (from TGA), providing a more complete understanding of the compound's stability and phase behavior. labmanager.com For instance, an endothermic peak in the DSC curve that coincides with a mass loss in the TGA curve would strongly indicate a dehydration or decomposition event. researchgate.net

Table 2: Representative Data from Thermal Analysis of this compound

| Analysis Technique | Parameter Measured | Typical Finding |

| TGA | Onset of Decomposition | The temperature at which significant mass loss begins. |

| TGA | Mass Loss due to Dehydration (for a hydrate) | A quantifiable percentage of mass loss corresponding to the removal of water molecules, often below 200°C. h-and-m-analytical.com |

| TGA | Residual Mass | The percentage of mass remaining at the end of the experiment, which can indicate the final decomposition product. |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating the transition from solid to liquid. |

| DSC | Enthalpy of Fusion (ΔH) | The amount of energy required to melt the sample, calculated from the area of the melting peak. |

| DSC | Decomposition Exotherm/Endotherm | Peaks indicating the energy changes associated with the breakdown of the molecule. |

Diverse Research Applications and Potential Non-human Utilities

Applications in Veterinary Science and Animal Nutrition

The enhanced bioavailability of calcium pidolate makes it a compound of interest for improving animal health and productivity. Research has focused on its effects in various species, including poultry and swine.

Maintaining eggshell quality, particularly in aging laying hens, is a significant challenge for poultry producers. cambridge.orgcambridge.org this compound has been investigated as a dietary supplement to address this issue.

Studies suggest that this compound can improve eggshell quality. poultryworld.netcambridge.org Research from the French National Centre of Veterinary and Animal Studies (CNEVA) indicated that its use in layer feed reduces the number of downgraded eggs. poultryworld.netijlr.org This is attributed to the high absorption rate of calcium from this compound, which is reportedly not dependent on gut pH. poultryworld.net The pidolic acid component is a precursor to the amino acids arginine and proline, which are crucial for the formation of collagen, a key component of the eggshell membrane. poultryworld.net By potentially increasing the presence of calcium-binding proteins, this compound may facilitate better absorption and transfer of calcium to the uterus where the eggshell is formed. poultryworld.net

In commercial laying hens, supplementation with this compound from 50 weeks of age has been shown to reduce the percentage of second-grade eggs and increase the number of large eggs. engormix.com Small but significant improvements in eggshell breaking strength and shell color have also been observed. engormix.com

Research in aged laying Japanese quails has also explored the effects of this compound. cambridge.orgresearchgate.net One study found that a specific concentration of this compound in the diet resulted in the greatest egg production, eggshell breaking strength, and eggshell thickness. cambridge.orgresearchgate.net However, levels above this optimal concentration were found to have negative effects. cambridge.orgresearchgate.net Another study noted that while this compound did not affect the feed conversion ratio, feed intake, or body weight of quails, it did influence some egg quality parameters. semanticscholar.org

Table 1: Effects of this compound on Egg Quality in Laying Quails

| Parameter | Observation |

|---|---|

| Egg Production | Increased at an optimal concentration. cambridge.orgresearchgate.net |

| Eggshell Breaking Strength | Increased at an optimal concentration. cambridge.orgresearchgate.net |

| Eggshell Thickness | Increased at an optimal concentration. cambridge.orgresearchgate.net |

| Albumen and Yolk Index | Decreased as this compound levels increased. cambridge.orgresearchgate.net |

Skeletal health is critical for the welfare and productivity of livestock and poultry. This compound is being studied for its potential to enhance bone strength and integrity.

In broiler chickens, supplementation with this compound has been shown to significantly increase tibia breaking strength. semanticscholar.orgub.ac.id This suggests that it can be a valuable calcium source for improving bone strength in these birds. ub.ac.id The mechanism is thought to involve the stimulation of collagen deposition, which improves the skeletal structure. semanticscholar.org Research indicates that tibia shear force and stress linearly increase with the dietary inclusion of this compound. tandfonline.comnih.gov

Studies have also suggested that this compound can improve bone development in pullets when fed early in life, potentially reducing issues with eggshell quality in late lay. blackdiamondcommodities.co.uk In sows, it has been observed to reduce lameness by restoring collagen in the joints. blackdiamondcommodities.co.uk

Table 2: Impact of this compound on Bone Parameters in Broilers

| Parameter | Finding |

|---|---|

| Tibia Breaking Strength | Significantly increased with supplementation. semanticscholar.orgub.ac.id |

| Tibia Shear Force and Stress | Linearly increased with dietary inclusion. tandfonline.comnih.gov |

| Tibial Calcium | Showed a quadratic effect, reaching a maximum at a specific dose. tandfonline.comnih.gov |

Metabolic disorders related to calcium deficiency, such as hypocalcemia (milk fever), are a major concern, especially in periparturient dairy cows and sows. ahvint.comresearchgate.net this compound's high bioavailability has led to its investigation as a tool to manage these conditions.

In dairy cows, a drop in calcium and phosphorus levels often occurs after calving. ahvint.com this compound is included in some supplements to address this, as it is thought to promote the formation of proteins that aid in calcium transport from the intestines to the bloodstream. ahvint.comahvint.com This can help improve muscle function, leading to better rumen performance and feed intake, thereby preventing further drops in calcium levels. ahvint.com

For hyperprolific sows, which often have longer farrowing durations, this compound is being explored to improve calcium metabolism. researchgate.netresearchgate.net Supplementation during the periparturient period has shown potential to increase the number of piglets born alive. researchgate.net It is believed to work by improving the sow's muscle tone, which can shorten farrowing time. blackdiamondcommodities.co.uk

The effect of this compound on the growth performance and feed efficiency of broiler chickens has been a subject of several studies, with varied results.

Some research has shown no significant improvement in body weight, body weight gain, average daily gain, feed consumption, or feed efficiency with this compound supplementation. semanticscholar.orgub.ac.id However, other studies have reported different outcomes. For instance, one study observed a greater average body weight in broilers supplemented with this compound at 14 and 21 days of age, which was attributed to its higher bioavailability during these growth stages. semanticscholar.org

Another study found a quadratic effect on performance, with the best results achieved at a specific inclusion rate, while a higher level negatively affected performance. tandfonline.comnih.gov This same study noted a linear decrease in carcass yield and relative breast weight, but a quadratic increase in relative thigh weight with supplementation. tandfonline.comnih.gov The use of this compound in conjunction with diets of varying nutritional densities has also been explored, with some findings suggesting no significant impact on body weight gain or feed conversion ratio. redalyc.org

Calcium plays a vital role in muscle contraction and lactation. wbcil.com this compound is being investigated for its potential to optimize these functions in farm animals like sows.

In sows, supplementation with this compound is reported to enhance muscle tone, which can lead to a reduction in farrowing time. blackdiamondcommodities.co.uk By ensuring optimal muscular contraction during farrowing, it helps in the birthing process. dietaxion.com

Impact on Growth Performance and Feed Conversion Efficiency in Broiler Production

Exploration in Food Science and Technology

The application of this compound is also being explored in the realm of food science and technology, primarily due to its high solubility and bioavailability. pmarketresearch.comcambridge.org Its properties make it a candidate for food fortification.

This compound's high solubility and excellent gastrointestinal tolerance are key advantages that favor its absorption in the intestine. cambridge.org In this compound, the calcium ion is bound to two molecules of pyrrolidone carboxylic acid, which acts as a protein support, facilitating intestinal absorption and circulation in the blood. cambridge.org These characteristics make it a subject of interest for developing functional foods and beverages aimed at improving calcium intake.

Rheological Properties in Food Gels and Formulations

The unique properties of this compound have been explored for their utility in modifying the physical characteristics of food products, specifically in the formation of gels. Research has demonstrated its effectiveness as a gelling agent in combination with low methoxyl pectin, which allows for the creation of food gels, such as jams and gelatins, with a reduced sugar content. researchgate.netglobalcalcium.comresearchgate.net

The interaction between calcium ions and pectin is crucial for gel formation. In low-methoxyl pectin gels, calcium ions form bridges between pectin chains, creating a three-dimensional network that gives the product its texture. Studies have shown that this compound can be more effective than other calcium salts, like calcium chloride, in this application. researchgate.netresearchgate.net The use of this compound resulted in better rheological properties in jams and gelatins compared to those formulated with calcium chloride. researchgate.netacs.org

Rheological studies are essential for characterizing these food formulations, providing data on quality control and processing parameters. acs.org Key measurements include apparent viscosity (a fluid's resistance to flow), yield stress (the minimum stress required to initiate flow), and viscoelastic moduli (storage modulus G' and loss modulus G''). researchgate.netacs.org For instance, jams often exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, a characteristic that can be modeled using rheological equations like the Herschel-Bulkley model. acs.org Research has focused on identifying the optimal concentration of this compound for different food products and sugar proportions to achieve the desired textural and stability characteristics. researchgate.netglobalcalcium.com

Table 1: Comparative Rheological Effects of Calcium Salts in Low-Sugar Food Gels

| Characteristic | This compound | Calcium Chloride | Source(s) |

|---|---|---|---|

| Effectiveness | Higher efficacy in forming food gels with low methoxyl pectin. | Less effective compared to this compound. | researchgate.netresearchgate.net |

| Product Quality | Resulted in superior rheological properties in jams and gelatins. | Resulted in inferior rheological properties compared to this compound. | researchgate.netacs.org |

| Application | Enables the formation of food gels with a low sugar content. | Also used for gel formation but may require different concentrations or conditions. | researchgate.netresearchgate.net |

| Optimal Use | An optimum content has been identified for specific products and sugar levels. | N/A | researchgate.netglobalcalcium.com |

Functional Food Ingredient Development (Non-Human Dietary Enhancement)

This compound has been extensively investigated as a functional ingredient to enhance non-human dietary formulations, particularly in livestock and poultry feed. vitalac.eu Its high bioavailability is a key advantage, as the pidolic acid component is a precursor for the synthesis of amino acids like arginine and proline. redalyc.orgyoutube.com These amino acids are crucial for creating calcium-binding proteins, which intensify the active transport of calcium from the intestine into the bloodstream. youtube.comtandfonline.com

Poultry Nutrition: In poultry, this compound supplementation has shown multiple benefits.

Laying Birds: For laying hens and quails, it contributes to improved eggshell quality, including increased strength and thickness, which is a significant economic factor for producers. vitalac.eugoogle.comcambridge.org Research on aged laying quails identified an optimal dietary concentration of 0.50 g/kg of this compound for maximizing egg production and eggshell strength; levels above this were found to have negative effects on certain quality traits. cambridge.orgcambridge.org

Swine Nutrition: In pigs, this compound has been shown to yield positive outcomes.

Sows: When administered to sows around the farrowing period, it can increase muscle tone, potentially accelerating farrowing time. vitalac.eublackdiamondcommodities.co.uk

Piglets: It has been associated with better skeletal development and muscle lay-down, leading to improved uniformity and weaning weights in piglets. blackdiamondcommodities.co.uk

Table 2: Effects of this compound Supplementation in Non-Human Diets

| Species | Application | Finding | Optimal Concentration | Source(s) |

|---|---|---|---|---|

| Laying Quail (Aged) | Egg Quality & Production | Increased egg production, eggshell breaking strength, and thickness. | 0.50 g/kg diet | cambridge.orgcambridge.org |

| Broiler Chicken | Performance & Bone Health | Increased tibia strength and bone elasticity. | 0.45 g/kg diet | tandfonline.com |

| Broiler Chicken | Feed Formulation | Allows for up to a 20% reduction in dietary Calcium and Phosphorus without negative effects. | 300 ppm (0.3 g/kg) | researchgate.net |

| Sows | Farrowing | Increases muscle tone, potentially reducing farrowing time. | N/A | vitalac.eublackdiamondcommodities.co.uk |

| Piglets | Growth & Development | Improves skeletal development, uniformity, and weaning weight. | N/A | blackdiamondcommodities.co.uk |

Advanced Materials Science Applications (e.g., Biocompatible Scaffolds, Nanomaterials, if applicable to non-human or in vitro systems)

In the field of advanced materials science, particularly for biomedical applications, there is significant research into calcium-based compounds for creating biocompatible and biodegradable structures. These materials are primarily investigated for bone tissue engineering in in vitro and non-human models. mdpi.com The goal is to develop scaffolds that mimic the natural bone matrix, providing a framework that supports cell adhesion, proliferation, and differentiation to promote tissue regeneration. mdpi.comfrontiersin.org

Commonly studied calcium-based materials for these applications include:

Calcium Phosphate (CaP): As the main mineral component of natural bone, calcium phosphate, especially in the form of hydroxyapatite, is extensively used. mdpi.comnih.gov It is lauded for its excellent biocompatibility and osteoconductivity (the ability to support bone growth). frontiersin.org Calcium phosphate nanoparticles are also researched as delivery vehicles and for enhancing the mechanical properties of scaffolds. nih.govfrontiersin.org

Calcium Carbonate (CaCO₃): This compound is noted for its biocompatibility and biodegradability. nih.govmdpi.com It is often used as a bone substitute scaffold material and as nanoparticles for various biomedical delivery systems in research settings. nih.govmdpi.com

Calcium Silicate and Calcium Sulfate: These materials are also explored for their roles in bone regeneration, offering biocompatibility and serving as scaffold materials. nih.govresearchgate.net

While the broader class of calcium compounds is a cornerstone of research in biocompatible materials, specific studies focusing on the use of This compound for creating biocompatible scaffolds or nanomaterials are not prominent in the available scientific literature. The research focus remains on inorganic calcium salts like phosphates and carbonates due to their chemical similarity to the mineral phase of bone. mdpi.comnih.gov Therefore, while the potential for this compound in these advanced applications could be a subject for future investigation, it is not a currently established area of materials science research.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₂CaN₂O₆ |

| Calcium Chloride | CaCl₂ |

| Calcium Phosphate | Ca₃(PO₄)₂ |

| Calcium Carbonate | CaCO₃ |

| Calcium Silicate | Ca₂SiO₄ |

| Calcium Sulfate | CaSO₄ |

| Arginine | C₆H₁₄N₄O₂ |

| Proline | C₅H₉NO₂ |

Future Research Trajectories and Unaddressed Scientific Inquiries

Elucidation of Novel Molecular Targets for Pidolic Acid

Pidolic acid, also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative that acts as a biological intermediate in several metabolic pathways. nih.govdrugbank.com It is recognized as a metabolite in the glutathione cycle, where it is converted to glutamate. selleckchem.com However, its full range of molecular interactions remains an area of active investigation.

Future research should focus on identifying and characterizing novel protein and receptor targets for pidolic acid. It is found in high concentrations in tissues like the brain and skin, suggesting functions beyond simple metabolism. nih.govrcsb.org Studies have indicated it may influence neurotransmitter levels, such as acetylcholine, which is crucial for memory and learning. wbcil.com In plants, pidolic acid acts as a signaling compound in the nitrogen assimilation cycle, regulating the production of glutamic acid and glutamine. intracrop.co.ukintracrop.co.uk This signaling role in other biological systems, including mammals, warrants deeper exploration. Untargeted metabolomic studies have identified pyroglutamic acid as a significantly altered metabolite in conditions like ulcerative colitis, systemic lupus erythematosus, and type 2 diabetes with hypertension, hinting at its involvement in inflammatory and metabolic signaling pathways that are not fully understood. mdpi.combmj.comoup.com

Table 1: Known and Potential Molecular Pathways for Pidolic Acid

| Metabolic Pathway/System | Known or Suggested Role of Pidolic Acid | Potential Research Direction |

|---|---|---|

| Glutathione Cycle | Intermediate metabolite converted to glutamate by 5-oxoprolinase. drugbank.com | Investigate how pidolate supplementation impacts cellular redox balance and detoxification capacity. |

| Nitrogen Metabolism | Signaling compound in plants; precursor for arginine and proline synthesis. intracrop.co.ukintracrop.co.uk | Explore its role in mammalian nitrogen balance and amino acid synthesis, particularly under metabolic stress. |

| Neurotransmission | Found in high concentrations in the brain; suggested to influence acetylcholine levels. nih.govwbcil.com | Identify specific neuronal receptors or enzymes that interact with pidolic acid to modulate cognitive functions. |

| Inflammatory Pathways | Levels are altered in inflammatory conditions like ulcerative colitis and lupus. mdpi.comoup.com | Determine the specific signaling cascades (e.g., cytokine production) affected by pidolic acid. |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To probe the mechanisms of action of calcium pidolate, more sophisticated research models are necessary. Traditional two-dimensional cell cultures and animal models often fail to accurately predict human responses. nih.govrsc.org The development and application of advanced in vitro and ex vivo models, such as organ-on-a-chip (OoC) systems, offer a path to more physiologically relevant data. thno.orgmdpi.com

Future studies could employ gut-on-a-chip models to simulate the intestinal environment and precisely quantify the absorption dynamics of this compound compared to other calcium salts. nih.gov Liver-on-a-chip and kidney-on-a-chip systems could be used to study the first-pass metabolism and excretion of pidolic acid. tno.nlnih.gov Furthermore, multi-organ-chips that connect intestinal, liver, and bone cell models could provide systemic insights into how this compound influences bone mineralization after absorption and metabolism. tno.nl Existing research has already utilized human endothelial cell monolayers to study the transport of pyroglutamic acid, providing a foundation for these more complex models.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Biological Investigations

The biological effects of this compound are likely multifaceted, extending beyond simple calcium delivery. A systems biology approach, integrating various "omics" technologies, is essential to capture this complexity. Metabolomic studies have already proven valuable, showing that pyroglutamic acid levels are significantly altered in various disease states. mdpi.comoup.comnih.gov

Future investigations should systematically apply proteomics to identify proteins whose expression or post-translational modifications are altered by pidolate administration. This could reveal new signaling pathways or cellular processes modulated by the compound. Combining proteomics with metabolomics would allow researchers to connect changes in protein expression with shifts in the cellular metabolic profile, providing a more complete picture of pidolate's mechanism of action. For instance, a metabolomic analysis linked pyroglutamic acid to disturbances in glutathione and caffeine metabolism in ulcerative colitis, opening new questions about its systemic effects. mdpi.com

Design and Synthesis of this compound Analogues with Tuned Biological Activities (Preclinical)

The chemical structure of pidolic acid offers a scaffold for the design and synthesis of novel analogues with potentially enhanced or modified biological activities. Research has already demonstrated the feasibility of creating such analogues. For example, various L-pyroglutamic acid esters and derivatives have been synthesized and tested for a range of activities. frontiersin.orgnih.gov

Preclinical research should focus on the rational design of new analogues. By modifying the ring structure or adding different functional groups, it may be possible to create compounds with increased affinity for specific molecular targets, improved pharmacokinetic properties, or entirely new therapeutic applications. One study successfully synthesized 23 analogues of thyrotropin-releasing hormone by modifying only the pyroglutamic acid moiety. nih.gov This highlights the potential for creating a diverse library of pidolate-based compounds for preclinical screening.

Table 2: Examples of Synthesized L-Pyroglutamic Acid Analogues and Their Preclinical Activities

| Analogue Class | Starting Material | Reported Biological Activity | Reference |

|---|---|---|---|

| Sulfonyl Ester Derivatives | L-Hydroxyproline | Moderate antifungal activity against various phytopathogenic fungi. | frontiersin.org |

| Ester Derivatives | L-Pyroglutamic Acid | Significant antifungal activity against P. infestans; some neuritogenic, antibacterial, and anti-inflammatory activities. | nih.gov |

| 3-Aroyl Amides | Aroyl Acrylic Acids | Prepared as analogues of known P2X7 antagonists (implicated in inflammation and pain). | mdpi.com |

Environmental Impact Assessment of Production and Disposal

A comprehensive understanding of this compound requires an assessment of its environmental footprint. The synthesis of pidolic acid typically involves the cyclization of L-glutamic acid, which is often produced via industrial fermentation. nih.gov This production method is known to be water and energy-intensive and can generate significant waste streams. cetjournal.it

Economic Modeling of this compound Integration in Animal Feed Systems

The use of this compound as a feed additive in livestock, particularly poultry and swine, is an established application. veterinaryworld.org Research indicates benefits such as improved eggshell quality and bone strength in laying hens and enhanced growth performance in broilers. mdpi.com However, a formal economic model to guide its integration into diverse animal feed systems is lacking.

Economic Modeling of this compound Integration in Animal Feed Systems

The economic modeling of this compound integration into animal feed systems is a critical area of research, aiming to quantify the financial viability of this supplement for livestock producers. These models typically conduct a cost-benefit analysis, weighing the expense of supplementation against the economic gains from improvements in animal performance, health, and the quality of end-products. The financial attractiveness of this compound is highly dependent on the specific production system, prevailing market prices for inputs and outputs, and the baseline health and performance of the animals.

Key economic indicators evaluated in these models include Income Over Feed and Chick Cost (IOFCC), return on investment (ROI), and improvements in production efficiency metrics like the European Production Index (EPI). Research across different animal species reveals varied economic outcomes, underscoring the importance of targeted application.

Economic Impact in Poultry Production

In the poultry industry, economic losses due to poor eggshell quality and skeletal problems are significant concerns. cambridge.org Economic models for this compound in this sector focus on its potential to mitigate these issues.

Laying Hens and Quails:

The primary economic driver for using this compound in laying hens is the improvement of eggshell quality, which reduces the number of downgraded or broken eggs. cambridge.orgijlr.org Poor eggshell quality is a major economic issue for commercial egg producers, with losses from downgraded eggs ranging from 6% to 20%. ijlr.org

One study analyzing the economics of egg production found that while the feed cost for this compound-supplemented groups was higher, supplementation could lead to higher net profits under certain dietary conditions. ijlr.org For instance, in a diet with 2% calcium, the group supplemented with this compound generated higher net profits than its non-supplemented counterpart. ijlr.org However, in diets with higher calcium levels (3% and 4%), the non-supplemented groups sometimes showed a higher net profit per egg. ijlr.org This highlights the complexity of the economic calculation, which must account for the interaction between this compound and other dietary components.

Research in aged laying quails has shown that an optimal dietary level of 0.50 g/kg of this compound can maximize egg production and eggshell strength, factors of significant economic importance. cambridge.org Identifying this optimal dosage is crucial for achieving economic savings for farmers. cambridge.org Furthermore, early-life supplementation in pullets has been shown to yield a return on investment greater than 2:1 by improving eggshell quality later in life and extending the flock's productive period. blackdiamondcommodities.co.uk

Interactive Data Table: Economic Analysis of this compound in Laying Hen Diets ijlr.org

| Treatment Group (Calcium Level) | Supplementation | Feed Cost per Kg (INR) | Net Profit per Egg (INR) |

| Group A (4% Ca) | None | Standard | 0.48 |

| Group B (4% Ca) | This compound | + 0.30 | Lower than A |

| Group C (3% Ca) | None | Standard | Higher than D |

| Group D (3% Ca) | This compound | + 0.30 | Lower than C |

| Group E (2% Ca) | None | Standard | Lower than F |

| Group F (2% Ca) | This compound | + 0.30 | Higher than E |

Broilers:

For broiler chickens, economic models often focus on improvements in skeletal health, which can reduce lameness and associated production losses. A study involving a product containing this compound (CalPid D+) demonstrated significant economic gains. thepoultrysite.com

This study revealed a notable increase in financial returns, primarily driven by a sharp reduction in the number of birds discarded due to lameness and a lower incidence of tibial dyschondroplasia. thepoultrysite.com The associated decrease in antibiotic use also contributes to cost savings. thepoultrysite.com

Conversely, other studies have presented a more mixed economic picture. An evaluation of Income Over Feed and Chick Cost (IOFCC) in broilers found that a control group supplemented with calcium phosphorus generated a greater net profit than the group supplemented with this compound. semanticscholar.orgresearchgate.net However, another trial reported that broilers supplemented with this compound showed a 4.6% improvement in the European Production Index (EPI). researchgate.net

A significant economic strategy involves using this compound to allow for a reduction of mineral phosphorus in feed formulations. europa.euresearchgate.net Phosphorus is a non-renewable and costly resource, and reducing its inclusion can lead to substantial feed cost savings. researchgate.net Studies have shown that with this compound supplementation, dietary calcium and digestible phosphorus can be reduced by up to 20% without negatively impacting broiler growth, feed conversion ratio (FCR), or EPI. researchgate.net

Interactive Data Table: Economic and Health Impact of CalPid D+ in Broilers thepoultrysite.com

| Parameter | Improvement with Supplementation |

| Financial Return | 13% increase per m²/week |

| Discards due to Lameness | 63% reduction |

| Antibiotic Use | 51% reduction |

| Tibial Dyschondroplasia | 50% reduction |

Economic Impact in Swine Production

Interactive Data Table: Economic Benefits of this compound in Sows blackdiamondcommodities.co.uk

| Performance Metric | Improvement with Supplementation |

| Sow Performance | |

| Farrowing Time | 55-minute reduction |

| Stillborn Piglets | 83% reduction |

| Extra Earning per Sow | ~£10 per year |

| Piglet Performance | |

| Average Daily Gain (ADG) | +30g/piglet/day |

| Weaning Weight | +600g/piglet |

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways through which calcium pidolate enhances calcium bioavailability in vertebrate models?